molecular formula C9H11FN2O5 B1672851 Floxuridine CAS No. 50-91-9

Floxuridine

Cat. No. B1672851
CAS RN: 50-91-9
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-RRKCRQDMSA-N
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Description

Floxuridine belongs to the group of medicines known as antimetabolites . It is used to treat some kinds of cancer . Floxuridine interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal body cells may also be affected by floxuridine, other effects will also occur .


Synthesis Analysis

Floxuridine oligonucleotide conjugates have been studied for their biological effects . Small molecules such as lipids or receptor ligands have been conjugated to floxuridine to improve their pharmacological properties . These conjugates have shown antiproliferative activity due to their metabolic activation by nuclease degradation generating floxuridine monophosphate .


Molecular Structure Analysis

Floxuridine rapidly undergoes catabolism to form 5-fluorouracil, which is the active component of the drug . The chemical formula of Floxuridine is C9H11FN2O5 .


Chemical Reactions Analysis

Floxuridine interacts with human serum albumin (HSA) via a static, exothermic, enthalpy-driven mechanism . The most important forces that were most influential in the drug-protein interaction process were van der Waals forces and hydrogen bonds .


Physical And Chemical Properties Analysis

The molecular formula of Floxuridine is C9H11FN2O5 . The average mass is 246.192 Da and the Monoisotopic mass is 246.065201 Da .

Scientific Research Applications

1. Imaging Tumor Proliferation

Floxuridine, when labeled with fluorine-18 ([18F]), is developed as a proliferation tracer in the form of [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT). This tracer is utilized in Positron Emission Tomography (PET) imaging to visualize cellular proliferation, offering a non-invasive tool for cancer staging and monitoring the efficacy of anticancer therapies (Been et al., 2004).

2. Evaluating Treatment Response

[18F]FLT-PET imaging has been explored in various clinical trials to assess tumor response to drug treatments. Although the uptake of [18F]FLT in tumors is influenced by multiple factors, including the tumor proliferation rate, it presents a potential as a negative predictor of tumor response to chemotherapy. This makes [18F]FLT-PET a valuable tool in the early phase of clinical trials for making informed decisions regarding drug development (Soloviev et al., 2012).

3. Predicting Therapy Response

Studies have shown that FLT-PET can significantly reduce FLT uptake in tumors during or after therapy compared with pre-treatment scans, suggesting its effectiveness in predicting therapy response. This is particularly evident in brain, lung, and breast cancers, where a good correlation with the proliferation marker Ki-67 is observed. However, it is crucial to conduct larger clinical trials with harmonized scanning and analysis protocols to fully assess FLT-PET's potential in this area (Sanghera et al., 2014).

4. Preclinical Applications in Oncology

In preclinical settings, [18F]FLT uptake has been extensively studied to understand its role as an imaging biomarker for response assessment in tumor therapies. The majority of preclinical reports indicate a decrease in [18F]FLT uptake as reflective of the effects of anticancer therapies, with a positive relation to changes in proliferation determined by ex vivo analyses. This supports the promise of [18F]FLT uptake as a biomarker for response assessment in clinical studies, provided there is a thorough understanding of the parameters influencing cellular [18F]FLT uptake and retention, as well as the therapy-induced changes (Schelhaas et al., 2017).

Safety And Hazards

Floxuridine is considered hazardous by the OSHA Hazard Communication Standard . It is highly toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Floxuridine oligomer prodrugs that are active under hypoxia conditions have been reported . These prodrugs showed lower cytotoxicity under normoxia conditions, while the parent floxuridine oligomer showed similar anticancer effects under hypoxia conditions . This could be a potential direction for future research and development .

properties

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1
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InChI Key

ODKNJVUHOIMIIZ-RRKCRQDMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
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Molecular Formula

C9H11FN2O5
Record name 5-FLUORODEOXYURIDINE
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DSSTOX Substance ID

DTXSID3023057
Record name Floxuridine
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Molecular Weight

246.19 g/mol
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Physical Description

Inhibits DNA synthesis. (NTP, 1992), Solid
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Solubility

1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L
Record name Floxuridine
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Mechanism of Action

Floxuridine rapidly undergoes catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis; however, it may also inhibit the formation of fraudulent RNA via physical incorporation into the RNA. It is also an inhibitor of riboside phophorylase, preventing the utilization of pre-formed uracil in RNA synthesis. Floxuridine can also form 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), which is the monophosphate of floxuridine that inhibits thymidylate synthetase that plays a role in the methylation of deoxyuridylic acid to thymidylic acid during DNA synthesis. FUDR-MP thus interferes with DNA synthesis., Floxuridine is an antimetabolite. The monophosphate of the drug, 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP), inhibits thymidylate synthetase, thus inhibiting methylation of deoxyuridylic acid to thymidylic acid and thereby interfering with the synthesis of DNA. Following administration of a single dose of floxuridine, the drug is catabolized to fluorouracil and produces the same antimetabolic effects as the latter drug. In addition to interfering with DNA synthesis, metabolites of fluorouracil become incorporated to a small extent into RNA, producing a fraudulent RNA. Fluorouracil also inhibits utilization of preformed uracil in RNA synthesis by blocking uracil riboside phosphorylase., Floxuridine is an antimetabolite of the pyrimidine analog type. Floxuridine is considered to be cell cycle-specific for the S-phase of cell division. Activity occurs as the result of activation in the tissue, and includes inhibition of DNA and, as a result of action of the fluorouracil metabolite, RNA synthesis., Fluorouracil requires enzymatic conversion to the nucleotide in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide in animal cells. Fluorouracil may be converted to fluorouridine by uridine phosphorylase and then to 5'-monophosphate nucleotide by uridine kinase or it may react directly with 5-phosphoribosyl- 1 -pyrophosphate, catalyzed by the enzyme orotate phosphoribosyl transferase, to form 5'-monophosphate nucleotide. Fluorouracil may also be converted directly to floxuridine by the enzyme thymidine phosphorylase. Many metabolic pathways are available to 5'-monophosphate nucleotide, including incorporation into RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleotide diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate. This complex metabolic pathway for the generation of the actual growth inhibitor, 5-fluoro-2'-deoxyuridine-5'-phosphate, may be bypassed through use of the deoxyribonucleoside of fluorouracil--floxuridine--which is converted directly to 5-fluoro-2'-deoxyuridine-5'-phosphate by thymidine kinase. However, floxuridine is a good substrate for both thymidine and uridine phosphorylases. and it can also be degraded to fluorouracil.
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Product Name

Floxuridine

Color/Form

Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID

CAS RN

50-91-9
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Melting Point

302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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